Technical Monograph: Calcium 3-methyl-2-oxopentanoate Hydrate
Technical Monograph: Calcium 3-methyl-2-oxopentanoate Hydrate
Advanced Therapeutic Applications in Nitrogen Metabolism & Nephrology
Executive Summary
Calcium 3-methyl-2-oxopentanoate hydrate (also known as Calcium α-keto-β-methylvalerate ) is the calcium salt of the α-keto analogue of the essential amino acid L-Isoleucine . Unlike standard amino acids, this compound lacks an amino group, possessing instead a ketone group at the α-carbon position.
This structural modification confers a unique pharmacological property: the ability to act as a "nitrogen trap" in vivo. By accepting an amino group from endogenous nitrogen pools (transamination), it converts into L-Isoleucine, thereby reducing the body's nitrogen waste load (urea/ammonia) while supplying essential amino acids. It is a critical active pharmaceutical ingredient (API) in Keto-Analogue (KA) formulations used to manage Chronic Kidney Disease (CKD) , allowing for strict protein restriction without inducing malnutrition.
Chemical & Physical Characterization
Nomenclature & Identity
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IUPAC Name: Calcium; 3-methyl-2-oxopentanoate; hydrate
-
Common Names: α-Keto-isoleucine Calcium Salt, Calcium 3-methyl-2-oxovalerate.[1][2][3]
-
Stoichiometry: The salt consists of one Calcium ion (
) coordinated with two 3-methyl-2-oxopentanoate anions.
Physicochemical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 298.35 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water; sparingly soluble in ethanol; insoluble in ether. |
| CAS Registry Numbers | 66872-75-1 (Racemate/General); 51828-96-7 ((S)-Isomer) |
| Stereochemistry | Pharmaceutical grade is typically the (RS)-racemate . The biological target is the (S)-enantiomer (L-Isoleucine precursor). |
Structural Configuration
The molecule features a chiral center at the
-
Active Isomer: (S)-3-methyl-2-oxopentanoate (converts to L-Isoleucine).
-
Inactive/Interconvertible Isomer: (R)-3-methyl-2-oxopentanoate (may undergo in vivo racemization or oxidative degradation).
Pharmacology: The Nitrogen Trap Mechanism
The therapeutic efficacy of Calcium 3-methyl-2-oxopentanoate relies on transamination .[4] In patients with CKD, nitrogen excretion is compromised. Administering nitrogen-free keto-analogues forces the body to utilize excess circulating nitrogen to synthesize essential amino acids.
Mechanism of Action
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Absorption: The calcium salt dissociates in the stomach; the keto-acid is absorbed.
-
Transamination: The enzyme Branched-Chain Amino Acid Transaminase (BCAT) transfers an amino group from Glutamate (or other donors) to the keto-acid.[5]
-
Conversion: 3-methyl-2-oxopentanoate becomes L-Isoleucine .
-
Outcome:
-
Anabolic: Synthesis of essential proteins.
-
Catabolic Reduction: Decrease in serum urea and ammonia.
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Phosphate Binding: The calcium component binds dietary phosphate in the gut, combating hyperphosphatemia.
-
Metabolic Pathway Diagram
Caption: The "Nitrogen Trap" mechanism where the keto-analogue scavenges nitrogen from the urea pool to synthesize L-Isoleucine.
Manufacturing & Synthesis
Industrial synthesis typically utilizes a condensation reaction followed by hydrolysis and salt formation. This process must be controlled to minimize impurities.[6]
Synthetic Route (Oxalate Method)
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Condensation: Reaction of Diethyl Oxalate with 2-Methylbutyraldehyde in the presence of a base (Sodium Ethoxide).
-
Hydrolysis: The resulting ester is hydrolyzed to the free keto-acid.
-
Salt Formation: Neutralization with Calcium Carbonate or Calcium Chloride.
-
Purification: Crystallization (often from ethanol/water) to achieve the hydrate form.
Process Flow Diagram
Caption: Industrial synthesis pathway via oxalate condensation.
Analytical Methods & Quality Control
Due to the lack of a chromophore in the keto-acid backbone, UV detection is often insufficient for trace impurity analysis. Derivatization is the gold standard for sensitivity.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Method A: UV Detection (Routine Assay) | Method B: Fluorescence (Trace/Biological) |
| Derivatization | None (Direct) or OPD (o-phenylenediamine) | DMB (1,2-diamino-4,5-methylenedioxybenzene) |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18) | C18 Reverse Phase |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile | Methanol : Water : Acetonitrile |
| Detection | UV @ 210-255 nm | Ex: 350 nm / Em: 445 nm |
| Limit of Quantitation | ~10 | ~10 nM (Picomolar range) |
| Application | Purity testing of API | Plasma/Serum pharmacokinetic studies |
Identification
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NMR (
): Confirms the carbon skeleton and the isopropyl/methyl branching pattern. -
Calcium Titration: Complexometric titration with EDTA to confirm Calcium content (~12-13% w/w).
Therapeutic Profile in Drug Development
Clinical Indication: Chronic Kidney Disease (CKD)
-
Stage: Predominantly CKD Stages 3b, 4, and 5 (non-dialysis).
-
Dosing: Typically 4–8 tablets (containing ~67mg of the isoleucine analogue per tablet) taken 3 times daily.
-
Synergy: Must be prescribed with a Very Low Protein Diet (VLPD) (0.3–0.4 g protein/kg/day).
Safety & Toxicology
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Acute Toxicity: Low. The substance is a nutrient precursor. LD50 values for calcium salts of keto-acids are generally high (>2000 mg/kg).
-
Hypercalcemia: A known risk factor. Since the compound is a calcium salt, serum calcium must be monitored, especially if the patient is also taking Vitamin D analogs.
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Contraindications: Hypercalcemia, disturbed amino acid metabolism (e.g., Maple Syrup Urine Disease - MSUD).[3]
References
-
Mitch, W. E., & Walser, M. (1977). Nitrogen balance of obese patients receiving very low calorie diets of protein or protein plus keto acids.Journal of Clinical Investigation . Link
-
Fresenius Kabi. (2018). Ketosteril® Film-Coated Tablets - Summary of Product Characteristics.Electronic Medicines Compendium . Link
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Tsuruta, Y., et al. (1990). Determination of branched-chain amino acids and their alpha-keto analogues in plasma by HPLC with fluorescence detection.Journal of Chromatography B . Link
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PubChem. (2024). Compound Summary: Calcium 3-methyl-2-oxopentanoate.National Library of Medicine . Link
-
European Medicines Agency. (2018). Risk Management Plan: Ketosteril.Laegemiddelstyrelsen . Link
